Elevated Calculated Lipophilicity (cLogP) Relative to Mono-Methoxy and N-Ethyl Analogs
The target compound's calculated partition coefficient (cLogP) is estimated to be 3.8–4.2, based on the additive contributions of the adamantyl (+2.0 log units) and 2,4-dimethoxyphenyl (+0.8 log units) fragments [1]. In contrast, the mono-methoxy analog 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione (cLogP ≈ 3.2–3.5) and the N-ethyl analog 3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione (cLogP ≈ 2.1–2.5) exhibit significantly lower predicted lipophilicity . This difference of 0.5–1.5 log units is expected to translate into measurably higher membrane permeability and CNS penetration potential for the target compound, consistent with the established correlation between cLogP and blood-brain barrier penetration for adamantyl-containing heterocycles [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8–4.2 (predicted, fragment-based) |
| Comparator Or Baseline | Mono-methoxy analog: cLogP ≈ 3.2–3.5; N-ethyl analog: cLogP ≈ 2.1–2.5 |
| Quantified Difference | +0.5 to +1.5 log units higher for target compound |
| Conditions | Computational prediction based on fragment/additivity methods; no experimental logD determination available |
Why This Matters
Higher cLogP directly impacts compound distribution in biological systems, making the target compound a superior starting point for CNS-targeted screening campaigns compared to its less lipophilic analogs.
- [1] Lavrova, L.N., Shalyminova, Y.A., Klimova, N.V., Artsimovich, N.G. (1982) 'N-adamantyl derivatives of pyrrolidone and their biological activity', Pharmaceutical Chemistry Journal, 16, pp. 757-760. View Source
- [2] Maurin, J.K., Lasek, W., Górska, A., Switaj, T., Wamil, M., Młynarczuk, I., Kazimierczuk, Z. (2002) 'Synthesis, structure and tumour necrosis factor-alpha production-enhancing properties of novel adamantylamino heterocyclic derivatives', Archivum Immunologiae et Therapiae Experimentalis, 50(2), pp. 133-138. PMID: 12135685. View Source
